8-Hydroxyicosa-5,9,11,14,17-pentaenoic acid
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Overview
Description
8S-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid is a hydroxy fatty acid derived from eicosapentaenoic acid, an essential omega-3 polyunsaturated fatty acid. This compound is characterized by the presence of a hydroxyl group at the 8th carbon position and a specific arrangement of double bonds at the 5th, 9th, 11th, 14th, and 17th carbon positions. It is known for its involvement in various physiological processes, including inflammation regulation and blood vessel function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8S-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid typically involves the enzymatic modification of eicosapentaenoic acid through lipoxygenase pathways. This enzymatic process introduces the hydroxyl group at the 8th carbon position and establishes the specific double bond configuration.
Industrial Production Methods: Industrial production of this compound is not widely reported, but it is likely to involve biotechnological approaches using marine organisms such as diatoms, which naturally produce this compound through enzymatic pathways.
Chemical Reactions Analysis
Types of Reactions: 8S-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Lipoxygenases are common enzymes used for oxidation reactions involving this compound.
Reduction: Reduction reactions may involve hydrogenation catalysts.
Substitution: Substitution reactions can occur under specific conditions with appropriate reagents.
Major Products: The major products formed from these reactions include various hydroxy and epoxy derivatives of eicosapentaenoic acid.
Scientific Research Applications
8S-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid has significant scientific research applications:
Chemistry: It is used in the study of lipid oxidation and enzymatic pathways.
Biology: The compound is involved in the regulation of inflammatory processes and blood vessel function.
Medicine: Research suggests potential therapeutic applications in treating inflammatory diseases and cardiovascular conditions.
Industry: It is explored for its role in the production of bioactive lipids and nutraceuticals.
Mechanism of Action
The mechanism of action of 8S-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid involves its interaction with specific receptors in cells, potentially influencing the production of inflammatory mediators or affecting blood vessel relaxation. The compound is believed to regulate inflammation and blood vessel function through these interactions.
Comparison with Similar Compounds
- 8R-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid
- 8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid
Comparison: 8S-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid is unique due to its specific stereochemistry (S configuration) and the presence of five double bonds. This configuration influences its biological properties and distinguishes it from other similar hydroxy fatty acids.
Properties
IUPAC Name |
8-hydroxyicosa-5,9,11,14,17-pentaenoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOUCHKFBGGNEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CC=CC(CC=CCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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